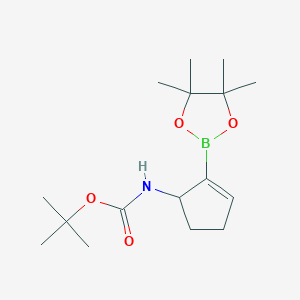
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a methoxy group at the 7th position of the acridine ring and a sulfonamide group attached to a methylbenzene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyacridine using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methoxyacridine with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acridine ring can be reduced under hydrogenation conditions to form dihydroacridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Hydroxyacridine or acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various sulfonamide derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or DNA intercalator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide depends on its specific application:
Biological Activity: It may intercalate into DNA, disrupting replication and transcription processes, leading to cell death in cancer cells.
Fluorescent Probes: The acridine moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives.
Propiedades
Número CAS |
400768-91-4 |
|---|---|
Fórmula molecular |
C21H18N2O3S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c1-14-6-9-18(10-7-14)27(24,25)23-20-5-3-4-15-12-16-13-17(26-2)8-11-19(16)22-21(15)20/h3-13,23H,1-2H3 |
Clave InChI |
MPVSNYYCZHCGPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC4=C(C=CC(=C4)OC)N=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



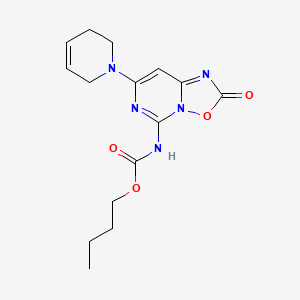
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
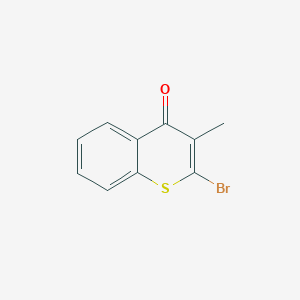

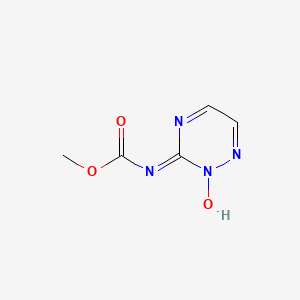


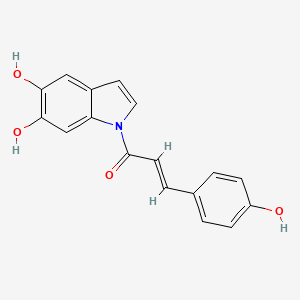
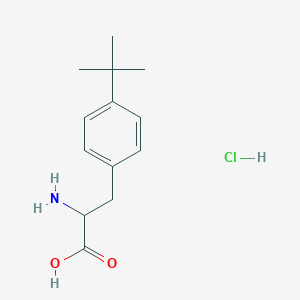

![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
